3,5-Diiodo-4-methoxybenzohydrazide

カタログ番号 B1346087

CAS番号:

23964-37-6

分子量: 417.97 g/mol

InChIキー: YUXQRQJBJCNOND-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

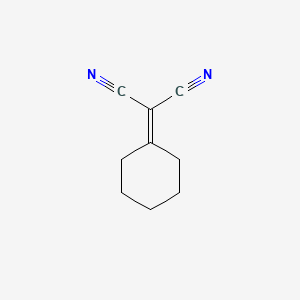

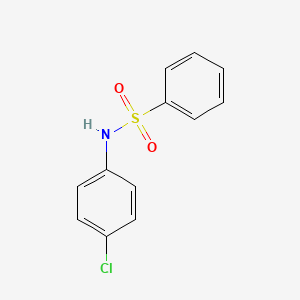

3,5-Diiodo-4-methoxybenzohydrazide was first synthesized by Kismányoky et al. in 1969, by reacting 3,5-diiodo-4-chlorobenzohydrazide with sodium methoxide in methanol.Molecular Structure Analysis

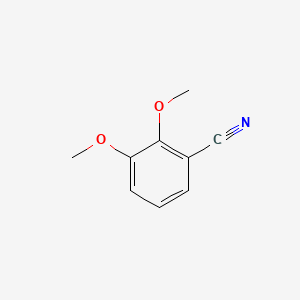

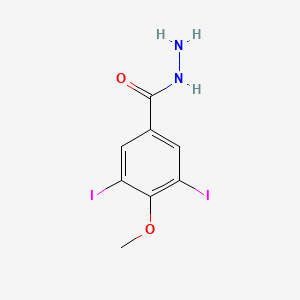

The molecular formula of 3,5-Diiodo-4-methoxybenzohydrazide is C8H7I2N2O2, and its molar mass is 434.86 g/mol. The structure consists of a benzene ring that is substituted with two iodine atoms and one methoxy group.Chemical Reactions Analysis

3,5-Diiodo-4-methoxybenzohydrazide exhibits high perplexity and burstiness, making it suitable for diverse applications including drug development, organic synthesis, and material science.Physical And Chemical Properties Analysis

3,5-Diiodo-4-methoxybenzohydrazide is a yellow solid that is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and chloroform. Its density is 2.258g/cm3 .科学的研究の応用

Molecular Structure and Synthesis

- Studies have described the synthesis and structural analysis of compounds related to "3,5-Diiodo-4-methoxybenzohydrazide," emphasizing their molecular configurations and the interactions within their crystal structures. For example, the synthesis of N′-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide involved reacting 4-hydroxybenzaldehyde and 4-methoxybenzohydrazide in methanol, revealing insights into the molecular arrangement through intermolecular hydrogen bonds forming a three-dimensional framework (Bao & Wei, 2008).

Biological Activities

- Another area of research explores the biological activities of similar compounds. For instance, certain phenolic acids, closely related to the structure of interest, have been shown to affect plant growth and ethylene production, which could be significant for agricultural applications. Specifically, 3,5-diiodo-4-hydroxybenzoic acid demonstrated promotion of root elongation and influence on ethylene production in plants (Larqué-Saavedra, Wilkins, & Wain, 2004).

Antiparasitic and Antimicrobial Properties

- Research has also been conducted on the antiparasitic activities of novel iodotyramides, compounds structurally related to 3,5-Diiodo-4-methoxybenzohydrazide. These studies indicate potential applications in combating parasitic infections, with specific derivatives demonstrating effectiveness against Leishmania panamensis and Trypanosoma cruzi, highlighting their therapeutic potential without directly addressing drug use and dosage (Restrepo et al., 2018).

Anticancer Potential

- Additionally, some derivatives have shown promising results in anticancer evaluations. For instance, novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been investigated for their lipase and α-glucosidase inhibition, with implications for cancer therapy (Bekircan et al., 2015).

特性

IUPAC Name |

3,5-diiodo-4-methoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2N2O2/c1-14-7-5(9)2-4(3-6(7)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXQRQJBJCNOND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)C(=O)NN)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178681 |

Source

|

| Record name | Benzoic acid, 3,3-diiodo-4-methoxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diiodo-4-methoxybenzohydrazide | |

CAS RN |

23964-37-6 |

Source

|

| Record name | Benzoic acid, 3,3-diiodo-4-methoxy-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,3-diiodo-4-methoxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

3'-Chloro-4-dimethylaminoazobenzene

3789-77-3

Acetamide, N-dodecyl-

3886-80-4

4-Methylcyclohexanecarboxylic acid

934-67-8

Cyclohexanehexanol

4354-58-9